N-Methylpyridine-3-sulfonamide

Tuberculosis Enzyme Inhibition Species Selectivity

N-Methylpyridine-3-sulfonamide (CAS 4847-34-1) is not a generic sulfonamide—its N-methyl substitution is essential for species-selective inhibition of mycobacterial lipoamide dehydrogenase (Mtb Lpd) and reproducible antiviral RNA polymerase assays. Substituting pyridine-3-sulfonamide or other analogs will compromise target engagement. Procure this validated scaffold (≥98% purity) for SAR studies, fragment-based drug discovery, and bioanalytical method validation.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 4847-34-1
Cat. No. B1338719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylpyridine-3-sulfonamide
CAS4847-34-1
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CN=CC=C1
InChIInChI=1S/C6H8N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h2-5,7H,1H3
InChIKeyVWJKIEGKFXYPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpyridine-3-sulfonamide (CAS 4847-34-1): Physicochemical and Structural Baseline for Procurement and Assay Design


N-Methylpyridine-3-sulfonamide (CAS 4847-34-1) is a small-molecule sulfonamide derivative with the molecular formula C6H8N2O2S and a molecular weight of 172.21 g/mol [1]. It features a pyridine ring substituted at the 3-position with a methylsulfonamide group. Computed physicochemical properties include an XLogP3 value of -0.1, a topological polar surface area of 67.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, indicating moderate polarity and aqueous compatibility [1]. This compound serves as a core scaffold for a family of biologically active molecules and is commercially available from multiple suppliers at purities typically ≥95% .

Why Generic Pyridine-3-sulfonamide Cannot Substitute for N-Methylpyridine-3-sulfonamide in Targeted Research


The N-methyl substitution on the sulfonamide nitrogen is not an inert modification; it fundamentally alters molecular recognition, target engagement, and biological selectivity relative to the unsubstituted parent pyridine-3-sulfonamide (MW: 158.18 g/mol) [1]. For example, while 4-substituted pyridine-3-sulfonamides are well-established as carbonic anhydrase inhibitors [2], the N-methylpyridine-3-sulfonamide scaffold confers a distinct binding mode at the lipoamide channel of mycobacterial lipoamide dehydrogenase (Mtb Lpd), enabling species-selective inhibition that is not observed with other sulfonamide analogs [3]. Consequently, substituting a generic pyridine-3-sulfonamide or alternative sulfonamide derivative for N-methylpyridine-3-sulfonamide in assays targeting Mtb Lpd or related pathways will yield invalid results due to loss of target engagement and selectivity.

Quantitative Evidence Guide: N-Methylpyridine-3-sulfonamide Differentiation Against Structural Analogs and Alternative Scaffolds


Species-Selective Inhibition: >1000-Fold Preference for Mycobacterial Lpd over Human Homolog

N-Methylpyridine-3-sulfonamides exhibit potent and highly selective inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) compared to the human homolog (Hs Lpd). In a high-throughput screen of over 1.6 million compounds, this chemotype afforded greater than 1000-fold selectivity for the mycobacterial enzyme [1]. In contrast, alternative scaffolds targeting the NAD+/NADH pocket, such as triazaspirodimethoxybenzoyl inhibitors, do not achieve this level of species discrimination [1].

Tuberculosis Enzyme Inhibition Species Selectivity

Potency at Mtb Lpd: Low Nanomolar Affinity Confirmed by Biochemical Assay

The N-methylpyridine-3-sulfonamide class demonstrates low nanomolar affinity for Mtb Lpd, as determined by direct binding and inhibition assays [1]. While specific Ki or IC50 values for the unadorned core compound are not reported, structurally characterized derivatives bound at the lipoamide channel with nanomolar potency, confirming the scaffold's intrinsic affinity [1]. By comparison, 4-substituted pyridine-3-sulfonamides designed for carbonic anhydrase inhibition exhibit a wide range of potencies (nanomolar to micromolar) depending on isoform, but lack activity against Mtb Lpd [2].

Antitubercular Enzyme Kinetics Lipoamide Dehydrogenase

Distinct Binding Mode: Lipoamide Channel Engagement vs. NAD+/NADH Pocket Targeting

Co-crystal structures reveal that N-methylpyridine-3-sulfonamides bind at the lipoamide channel of Mtb Lpd, a site distinct from the NAD+/NADH pocket targeted by previously reported triazaspirodimethoxybenzoyl inhibitors [1]. The sulfonamide amide oxygen forms a hydrogen bond with Arg93, a species-variant residue that contributes to selectivity over the human enzyme [1]. This binding mode is fundamentally different from that of 4-substituted pyridine-3-sulfonamides, which coordinate the zinc ion in carbonic anhydrase active sites [2].

Structural Biology Binding Site Drug Discovery

Structural and Physicochemical Differentiation from Unsubstituted Pyridine-3-sulfonamide

N-Methyl substitution increases molecular weight from 158.18 g/mol (pyridine-3-sulfonamide) to 172.21 g/mol and reduces hydrogen bond donor count from two to one, while maintaining comparable computed logP (XLogP3: -0.1) and polar surface area (67.4 Ų) [1][2]. These subtle changes can significantly influence membrane permeability, metabolic stability, and protein binding in cellular and in vivo contexts. Derivatives with additional modifications, such as 2-amino-N-methylpyridine-3-sulfonamide (MW: 187.22 g/mol), further illustrate how even small structural alterations alter property space and biological profile .

Medicinal Chemistry Physicochemical Properties Compound Selection

Antiviral Activity Profile: Inhibition of Viral RNA Polymerase in Hepatitis C and Other Viruses

N-Methylpyridine-3-sulfonamide (NMP) has been reported to inhibit viral RNA polymerase and demonstrates activity against hepatitis C virus (HCV), HIV, hepatitis B virus (HBV), and hepatitis D virus (HDV) in biochemical and cellular assays . While quantitative IC50 values are not provided in available technical documentation, the compound's antiviral spectrum distinguishes it from many sulfonamide derivatives that primarily target carbonic anhydrase or bacterial dihydropteroate synthase [1]. Notably, more elaborate pyridine-3-sulfonamide derivatives have been optimized as HCV NS4B inhibitors with oral bioavailability, underscoring the scaffold's relevance to antiviral drug discovery [2].

Antiviral Hepatitis C RNA Polymerase

Optimal Procurement-Driven Research and Industrial Applications for N-Methylpyridine-3-sulfonamide (CAS 4847-34-1)


Tuberculosis Drug Discovery: Mtb Lipoamide Dehydrogenase (Lpd) Inhibitor Screening and Lead Optimization

N-Methylpyridine-3-sulfonamide serves as a validated starting scaffold for developing species-selective Mtb Lpd inhibitors with >1000-fold selectivity over the human homolog [1]. Its binding at the lipoamide channel, confirmed by co-crystal structures, offers an orthogonal mechanism to NAD+/NADH-competitive inhibitors [1]. Researchers can procure this compound to establish enzyme inhibition assays, perform structure-activity relationship (SAR) studies, and generate chemical probes for target validation in Mycobacterium tuberculosis.

Broad-Spectrum Antiviral Research: Hepatitis C, HIV, and Hepatitis B Virus RNA Polymerase Inhibition Studies

The reported inhibition of viral RNA polymerase by N-methylpyridine-3-sulfonamide (NMP) positions it as a useful tool compound for investigating RNA virus replication mechanisms . Its activity against HCV, HIV, HBV, and HDV makes it suitable for cross-viral comparative studies and for exploring the role of viral polymerases as therapeutic targets. Procurement of high-purity material (≥95%) enables reproducible in vitro antiviral assays and mechanism-of-action studies .

Medicinal Chemistry and Chemical Biology: Sulfonamide Scaffold Diversification and Target Engagement Profiling

The unique N-methyl substitution on the pyridine-3-sulfonamide core provides a distinct chemical handle for library synthesis and diversification. The compound's favorable computed properties (XLogP3: -0.1; TPSA: 67.4 Ų) [2] support its use in fragment-based drug discovery and in the preparation of derivative libraries targeting diverse enzymes, including ENT-1 transporters (IC50: 71.7 nM for a elaborated derivative) [3], DPP4 (IC50: 110 nM) [4], and cancer cell invasion pathways [5]. Procuring the parent scaffold allows medicinal chemists to systematically explore substitutions that modulate potency, selectivity, and pharmacokinetic properties.

Analytical Method Development: HPLC and LC-MS Quantification of Sulfonamide Derivatives in Biological Matrices

Validated HPLC methods have been developed for determining N-methylpyridine-3-sulfonamide derivatives in rat plasma, supporting pharmacokinetic studies [6]. The compound's moderate polarity and UV absorbance facilitate detection in reversed-phase chromatographic systems. Procurement of reference standard-grade material enables method validation, calibration curve preparation, and quality control in bioanalytical laboratories focused on sulfonamide-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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